22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride
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Description
22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride is a useful research compound. Its molecular formula is C26H27ClN2O3 and its molecular weight is 451.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound 22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol; hydrochloride is a complex organic molecule with notable biological activities primarily related to its interactions with opioid receptors. This article reviews its biological activity based on available research findings and data.
Chemical Structure and Properties
The compound's IUPAC name indicates a highly intricate structure consisting of multiple cyclic components and functional groups that contribute to its biological properties. The molecular formula is C26H26N2O3·HCl.
Opioid Receptor Interactions
Research has demonstrated that this compound exhibits significant binding affinity for various opioid receptors:
Receptor Type | Binding Affinity (Ki) | Assay Description |
---|---|---|
Delta-opioid receptor | 0.030 nM | Guinea pig brain membranes |
Mu-opioid receptor | 3.80 nM | Guinea pig brain membranes |
Kappa-opioid receptor | 33 nM | Guinea pig brain membranes |
The compound acts as an antagonist at the mu-opioid receptor in the presence of morphine and demonstrates varying degrees of antagonist activity against delta and kappa receptors in different assay systems .
The biological activity of this compound is primarily attributed to its interaction with the opioid receptor system:
- Antagonistic Effects : It inhibits the action of endogenous opioids and exogenous opioids like morphine.
- Potential Therapeutic Applications : Given its receptor profile, the compound may be explored for pain management therapies or as an adjunct in opioid addiction treatments.
Case Studies and Research Findings
Several studies have highlighted the potential applications and effects of this compound:
- Pain Management : In a study involving guinea pigs, the compound demonstrated effective antagonism of mu-opioid receptors which could lead to reduced side effects associated with traditional opioid therapies .
- Addiction Studies : Research indicates that compounds with similar structures can modulate addiction pathways by altering receptor activity in the presence of addictive substances .
- Neuropharmacology : Investigations into the neuropharmacological effects have shown promise in using this compound for treating conditions related to opioid misuse and dependence.
Properties
IUPAC Name |
22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJKRQXCFJCQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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